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Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAPL1) is a critical enzyme in the antigen
processing and presentation pathway. It trims peptide precursors in the endoplasmic reticulum
to the optimal length for loading onto Major Histocompatibility Complex (MHC) class |
molecules[1]. This function makes ERAP1 a key modulator of the immunopeptidome,
influencing immune responses in various diseases, including cancer and autoimmune
disorders[2][3]. Consequently, ERAP1 has emerged as a promising therapeutic target[3][4].

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and
guantify the engagement of a drug with its target protein in a cellular environment. The principle
of CETSA is based on the ligand-induced thermal stabilization of the target protein. Binding of a
small molecule inhibitor to its protein target typically increases the protein's resistance to heat-
induced unfolding and aggregation[5]. This change in thermal stability can be quantified,
providing direct evidence of target engagement within intact cells.

This document provides a detailed protocol for utilizing CETSA to validate the cellular target
engagement of ERAP1 inhibitors. While specific data for a compound designated "ERAP1-IN-
3" is not publicly available, this protocol is broadly applicable to potent and selective ERAP1
inhibitors. For illustrative purposes, we will refer to a representative ERAP1 inhibitor in the
protocol and data presentation.
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Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of ERAP1 in the antigen presentation pathway and
the general workflow of a CETSA experiment.
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Caption: Role of ERAP1 in the MHC Class | Antigen Presentation Pathway.
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CETSA Experimental Workflow
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Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained from
CETSA experiments with a potent ERAPL1 inhibitor. The data is hypothetical but based on
typical results seen for potent target engagement.
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Compoun ) Assay Paramete Referenc
Target Cell Line Value
d Type r e
Represent
. CETSA
ative
ERAP1 HCT116 (Melt ATm +4.2°C [2]
ERAP1
- Curve)
Inhibitor
Represent
ative CETSA
ERAP1 HCT116 EC50 52 nM [6]
ERAP1 (ITDRF)
Inhibitor
CETSA
Compound
» ERAP2 HEK293 (Melt ATm +3.52°C [7]
Curve)
Compound CETSA
ERAP2 HEK293 0OC50 23 uM (7]
4d (ITDRF)

Note: ATm represents the change in the melting temperature of the protein upon inhibitor
binding. ITDRF (Isothermal Dose-Response Fingerprint) EC50 or OC50 represents the
concentration of the compound required to achieve 50% of the maximal thermal stabilization at
a fixed temperature.

Experimental Protocols
CETSA Melt Curve Protocol for ERAP1

This protocol is used to determine the thermal shift (ATm) of ERAP1 upon binding to an
inhibitor.

Materials:
e Cell line expressing ERAPL1 (e.g., HCT116)
o Cell culture medium and supplements

« ERAP1 inhibitor (e.g., a potent, selective small molecule)
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e DMSO (vehicle control)

o Phosphate-buffered saline (PBS)
 Lysis buffer (e.g., RIPA buffer with protease inhibitors)
o BCA protein assay kit

o SDS-PAGE gels and buffers

o Western blot apparatus and reagents
e Primary antibody against ERAP1

o HRP-conjugated secondary antibody
e Chemiluminescence substrate
Procedure:

e Cell Culture and Treatment:

o Seed cells in sufficient quantity for the experiment and allow them to adhere and grow to
80-90% confluency.

o Treat cells with the ERAP1 inhibitor at a saturating concentration (e.g., 10 uM) or with
DMSO as a vehicle control.

o Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
e Heat Shock:

o Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS.

o Aliquot the cell suspension into PCR tubes for each temperature point.

o Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 65°C with 2-3°C
increments) using a thermal cycler. Include an unheated control sample (room
temperature).
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o Immediately cool the samples on ice for 3 minutes.

e Cell Lysis:

o Add lysis buffer to each sample and incubate on ice for 30 minutes with intermittent
vortexing.

o Perform freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing on ice)
to ensure complete cell lysis.

o Separation of Soluble and Aggregated Proteins:

o Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the
aggregated proteins.

o Carefully collect the supernatant containing the soluble protein fraction.
o Protein Quantification and Analysis:
o Determine the protein concentration of the soluble fraction using a BCA assay.
o Normalize the protein concentrations for all samples.
o Prepare samples for SDS-PAGE and Western blotting.
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

o Probe the membrane with a primary antibody specific for ERAP1, followed by an HRP-
conjugated secondary antibody.

o Detect the protein bands using a chemiluminescence substrate and an imaging system.
o Data Analysis:

o Quantify the band intensities for ERAP1 at each temperature point for both the vehicle-
and inhibitor-treated samples.

o Normalize the band intensity of each heated sample to the unheated control for each
treatment group.
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o Plot the normalized band intensities against the corresponding temperatures to generate

melting curves.

o Determine the Tm (the temperature at which 50% of the protein is denatured) for both

curves.

o Calculate the thermal shift (ATm) as the difference between the Tm of the inhibitor-treated
sample and the vehicle-treated sample.

Isothermal Dose-Response Fingerprint (ITDRF-CETSA)
Protocol for ERAP1

This protocol is used to determine the cellular potency (EC50 or OC50) of an ERAP1 inhibitor.
Procedure:
o Cell Culture and Treatment:

o Prepare cells as described in the CETSA Melt Curve protocol.

o Treat the cells with a serial dilution of the ERAP1 inhibitor (e.g., from 1 nM to 30 uM) and a
DMSO vehicle control.

o Incubate for 1-2 hours at 37°C.
e Heat Shock:
o Harvest and wash the cells as previously described.

o Heat all samples at a single, constant temperature for 3 minutes. This temperature should
be chosen from the melt curve experiment to be in the range where a significant difference
in protein stability is observed between the vehicle and inhibitor-treated groups (e.g.,
56°C)[7].

o Cell Lysis, Protein Separation, and Analysis:

o Follow steps 3-5 of the CETSA Melt Curve protocol to lyse the cells, separate the soluble
protein fraction, and perform Western blot analysis for ERAPL1. A loading control (e.g.,
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tubulin) should also be probed on the same blot[7].

o Data Analysis:
o Quantify the band intensities for ERAP1 for each inhibitor concentration.
o Normalize the ERAP1 band intensity to the loading control.

o Plot the normalized ERAP1 band intensities against the logarithm of the inhibitor
concentration.

o Fit the data to a sigmoidal dose-response curve to determine the EC50 or OC50 value,
which represents the concentration at which 50% of the maximal stabilizing effect is
observed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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shift-assays-cetsa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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